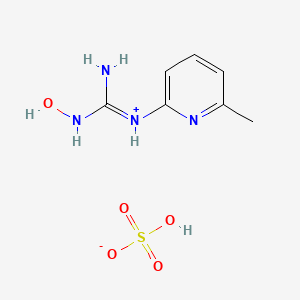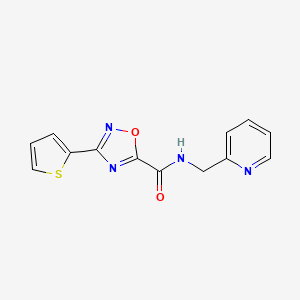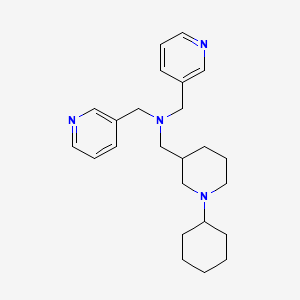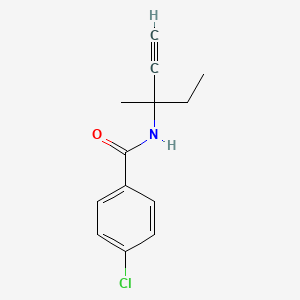
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt), also known as HMPG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair.
Mécanisme D'action
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) inhibits PARP by binding to the enzyme's catalytic domain, which prevents the enzyme from synthesizing poly(ADP-ribose) chains on damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a selective inhibitor of PARP1 and PARP2, which are the two most abundant isoforms of the enzyme.
Biochemical and Physiological Effects:
Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to induce cell death in cancer cells and sensitize them to DNA-damaging agents. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in humans is still in the early stages of development and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a potent and selective inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA damage repair and other biological processes. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. Additionally, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has a short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Orientations Futures
There are several potential future directions for the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in scientific research. One area of interest is the development of more potent and selective PARP inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target both PARP and other DNA repair pathways. Additionally, the use of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) in animal models of disease may provide insights into the role of PARP in various pathological conditions. Overall, N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) is a valuable tool for studying the role of PARP in DNA damage repair and has the potential to lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with guanidine hydrochloride, followed by oxidation with hydrogen peroxide to yield the desired product. The final step involves the addition of sulfuric acid to produce the sulfate salt of N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt). The purity of the compound can be increased by recrystallization from water.
Applications De Recherche Scientifique
N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been extensively used in scientific research as a tool to study the role of PARP in DNA damage repair. PARP is an enzyme that is activated in response to DNA damage and plays a critical role in repairing single-strand DNA breaks. Inhibition of PARP by N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. N''-hydroxy-N-(6-methyl-2-pyridinyl)guanidine sulfate (salt) has also been used to study the role of PARP in other biological processes, such as inflammation and neurodegeneration.
Propriétés
IUPAC Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.H2O4S/c1-5-3-2-4-6(9-5)10-7(8)11-12;1-5(2,3)4/h2-4,12H,1H3,(H3,8,9,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQURXANOYFGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[NH+]=C(N)NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/[NH+]=C(\N)/NO.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[amino-(hydroxyamino)methylidene]-(6-methylpyridin-2-yl)azanium;hydrogen sulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)

![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)

![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)

![(1S*,4S*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6079933.png)